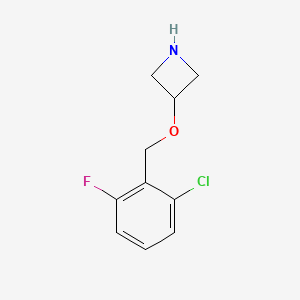

3-((2-Chloro-6-fluorobenzyl)oxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClFNO |

|---|---|

Molecular Weight |

215.65 g/mol |

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methoxy]azetidine |

InChI |

InChI=1S/C10H11ClFNO/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7/h1-3,7,13H,4-6H2 |

InChI Key |

PSOADRCCXCIVGA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=C(C=CC=C2Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloro 6 Fluorobenzyl Oxy Azetidine and Analogs

General Synthetic Strategies for Azetidine (B1206935) Derivatives

The construction of the four-membered azetidine ring is a foundational step. Due to inherent ring strain, the synthesis of azetidines requires carefully chosen methodologies. nih.gov

Routes to 3-Substituted Azetidines

The introduction of a substituent at the 3-position of the azetidine ring can be achieved through various synthetic routes. A primary method involves starting with a pre-functionalized precursor, such as 3-hydroxyazetidine, which serves as a versatile intermediate. chemicalbook.comchemicalbook.com Alternative strategies build the substituent into the acyclic precursor prior to ring formation or functionalize the azetidine ring post-cyclization.

One notable method is the aza-Michael addition, where NH-heterocycles are added to azetidine-based Michael acceptors. For instance, (N-Boc-azetidin-3-ylidene)acetate, derived from N-Boc-azetidin-3-one, can react with various nucleophiles to yield functionalized 3-substituted azetidines. bohrium.commdpi.comnih.govresearchgate.net

Table 1: Comparison of General Routes to 3-Substituted Azetidines

| Method | Description | Key Reagents/Intermediates | Advantages | Reference(s) |

| Functionalization of Pre-formed Ring | Modification of a pre-existing azetidine, such as 3-hydroxyazetidine, via nucleophilic substitution. | 3-Hydroxyazetidine, N-Boc-3-iodoazetidine | Direct, versatile for various substituents. | chemicalbook.comacs.org |

| Aza-Michael Addition | Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated azetidine derivative. | (N-Boc-azetidin-3-ylidene)acetate, DBU, NH-heterocycles | Efficient for creating C-N bonds at the 3-position. | bohrium.commdpi.comnih.gov |

| Cyclization of Substituted Precursors | Ring-closure of an acyclic amine containing the desired C3-substituent or a precursor group. | 1,3-dihalopropanes with a C2 substituent, primary amines | Convergent approach, incorporates substituent early. | nih.gov |

Formation of Azetidine Rings via Ring-Closure Reactions

The quintessential method for forming the azetidine ring is through intramolecular cyclization, a type of nucleophilic substitution. nih.gov This typically involves an acyclic precursor containing an amine and a suitable leaving group separated by a three-carbon chain.

Common strategies include:

Intramolecular SN2 Cyclization: This is a widely used approach where a γ-amino halide or γ-amino sulfonate undergoes ring closure. For example, the reaction of primary amines with 1,3-dihalopropanes or the cyclization of 3-amino-1-propanol derivatives (where the hydroxyl group is converted to a good leaving group like a mesylate or tosylate) are effective methods. nih.gov The synthesis of 1-benzyl-3-hydroxyazetidine from benzylamine (B48309) and epichlorohydrin (B41342) is a classic example that proceeds via an initial ring-opening followed by an intramolecular cyclization. google.com

Epoxide Ring Opening: Intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids such as Lanthanide(III) triflates, can provide a regioselective route to 3-hydroxyazetidines. nih.gov

Reductive Amination: The cyclization of β-amino ketones or aldehydes followed by reduction can also yield the azetidine scaffold.

Table 2: Key Ring-Closure Reactions for Azetidine Synthesis

| Reaction Type | Precursor | Typical Conditions | Description | Reference(s) |

| Intramolecular S | γ-Amino halide/sulfonate | Base (e.g., K₂CO₃, NaH) | Nucleophilic attack by the amine on the carbon bearing a leaving group. | nih.govresearchgate.net |

| From Epoxy Amines | 3,4-Epoxy amine | Lewis Acid (e.g., La(OTf)₃) | Catalyzed intramolecular ring-opening of an epoxide by an amine. | nih.gov |

| From Dihaloalkanes | 1,3-Dihalopropane & Primary Amine | Base | Double alkylation of a primary amine to form the heterocyclic ring. | nih.gov |

Specific Approaches for Benzyl-Ether Azetidines

The synthesis of 3-((2-Chloro-6-fluorobenzyl)oxy)azetidine specifically requires the formation of an ether linkage between the azetidine-3-ol core and the 2-chloro-6-fluorobenzyl moiety.

Etherification Reactions Involving Azetidinols and Halogenated Benzyl (B1604629) Halides

The most direct and common method for forming the target ether is the Williamson ether synthesis. jk-sci.comkhanacademy.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This SN2 reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.com

For the synthesis of this compound, this translates to the reaction between an azetidin-3-ol (B1332694) derivative and a 2-chloro-6-fluorobenzyl halide. To prevent undesired N-alkylation, the azetidine nitrogen is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Proposed Synthetic Route:

Protection: Azetidin-3-ol is protected with a Boc group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Deprotonation: The protected azetidinol (B8437883) is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form the corresponding alkoxide. jk-sci.comscintica.com

Nucleophilic Substitution: 2-Chloro-6-fluorobenzyl bromide or chloride is added to the alkoxide solution. The alkoxide displaces the halide via an SN2 reaction to form the protected benzyl ether. wikipedia.orgscintica.com

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, this compound. scintica.com

Table 3: Typical Conditions for Williamson Ether Synthesis of Azetidine Derivatives

| Parameter | Condition | Purpose | Reference(s) |

| Azetidine Substrate | N-Boc-3-hydroxyazetidine | Protects the ring nitrogen from alkylation. | scintica.com |

| Base | Sodium Hydride (NaH), Potassium tert-butoxide | Deprotonates the hydroxyl group to form the nucleophilic alkoxide. | jk-sci.comscintica.com |

| Benzyl Substrate | 2-Chloro-6-fluorobenzyl bromide/chloride | Provides the electrophilic carbon for the S | chemicalbook.comchemimpex.comsigmaaldrich.com |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) (anhydrous) | Aprotic solvent to facilitate the S | jk-sci.comscintica.com |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removes the Boc protecting group to yield the final amine. | scintica.com |

Incorporation of Halogenated Benzyl Moieties

The key electrophile in the etherification step is 2-chloro-6-fluorobenzyl halide. This reagent is typically synthesized from the corresponding toluene (B28343) derivative. The synthesis of 2-chloro-6-fluorobenzyl chloride, for instance, can be achieved by the chlorination of 2-chloro-6-fluorotoluene (B1346809) under illumination. google.com Similarly, the bromide analog can be prepared through bromination of the same starting material, often involving a radical initiation step. These halogenated benzyl halides are commercially available intermediates used in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.comchemimpex.comsigmaaldrich.com

Advanced Synthetic Techniques Relevant to Azetidine Derivatives

Modern organic synthesis has introduced several advanced methodologies that are applicable to the construction of complex azetidine frameworks.

Photochemical Synthesis: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.netrsc.orgrsc.org Recent advances have enabled these reactions using visible light and photocatalysts, making the process more accessible and scalable. rsc.orgacs.org Another photochemical approach is the Norrish-Yang cyclization, which involves the intramolecular cyclization of α-aminoacetophenones to form azetidinols. beilstein-journals.org

Strain-Release Synthesis: This strategy utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo stereospecific ring-opening reactions with a variety of nucleophiles to produce diverse, functionalized azetidines. acs.orgchemrxiv.orgnih.govrsc.orgnih.gov This modular approach allows for the rapid generation of complex azetidine libraries.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for handling reactive intermediates and improving the safety and scalability of reactions. The synthesis of 3-substituted azetidines via lithiation of N-Boc-3-iodoazetidine followed by electrophilic trapping has been successfully implemented in a flow system. acs.orguniba.itacs.orgresearchgate.netresearchgate.net This technique allows for precise control over reaction parameters and can enable the use of otherwise unstable intermediates.

Cascade Reactions: Copper-catalyzed cascade reactions involving the rearrangement of O-propargylic oximes can lead to the formation of azetidine nitrones through a sequence of nih.govacs.org-rearrangement and 4π-electrocyclization steps. acs.org

These advanced methods provide powerful alternatives to classical approaches, often enabling the construction of highly substituted and stereochemically complex azetidine derivatives that would be challenging to access otherwise.

Stereoselective Synthesis of Azetidine Scaffolds

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure azetidine scaffolds is crucial. The key precursor for this compound is a chiral, N-protected 3-hydroxyazetidine. Various strategies have been developed to access such chiral building blocks.

One prominent approach involves the asymmetric synthesis of azetidin-3-ones, which can be stereoselectively reduced to the corresponding 3-hydroxyazetidines. A flexible method for creating chiral azetidin-3-ones utilizes a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These sulfonamide precursors are readily accessible in high enantiomeric excess (e.e.) through chiral sulfinamide chemistry. The resulting chiral azetidin-3-ones can then be reduced to the desired chiral 3-hydroxyazetidine scaffold. nih.gov

Another powerful strategy is the catalytic asymmetric difunctionalization of azetines (unsaturated azetidine precursors). For instance, a copper-catalyzed enantioselective boryl allylation of 2-substituted azetines can produce cis-2,3-disubstituted azetidines with excellent control over both relative and absolute stereochemistry. acs.orgnih.gov This method installs two versatile functional groups (a boryl and an allyl group) across the double bond, which can be further manipulated to achieve the desired substitution pattern. acs.org While this provides a 2,3-disubstituted pattern, related catalytic approaches are being explored for various substitution patterns on the azetidine ring.

A direct and convergent method involves a one-pot reaction between a suitable chloroaldehyde and a chiral amine. doi.org This procedure, which combines imine formation, cyclization via an azetidinium ion intermediate, and subsequent reduction, can generate chiral azetidines with retention of the stereochemistry from the starting amine. doi.org This approach is highly efficient for producing spirocyclic azetidines and demonstrates the potential for creating complex chiral structures in a single synthetic sequence.

The table below summarizes key findings from various stereoselective methods applicable to the synthesis of chiral azetidine scaffolds.

| Catalytic System / Method | Substrate Type | Product Type | Stereoselectivity (ee/dr) | Reference |

| Gold (I) Catalyst | Chiral N-propargylsulfonamides | Chiral Azetidin-3-ones | Typically >98% e.e. | nih.gov |

| Copper (I) / Chiral Bisphosphine Ligand | 2-Substituted Azetines | cis-2-Allyl-3-borylazetidines | Up to 99% e.e., >20:1 dr | acs.org |

| One-pot Reductive Amination/Cyclization | Chloroaldehydes and Chiral Amines | Chiral Spiro-azetidines | 96-97% e.e. (retained from amine) | doi.org |

These methods provide robust pathways to chiral 3-hydroxyazetidine, which can then undergo etherification with 2-chloro-6-fluorobenzyl bromide under standard Williamson ether synthesis conditions to yield the target compound, this compound, in a stereochemically defined form.

Radiosynthesis of Labeled Azetidine Analogs for Receptor Mapping

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to visualize and quantify biological processes in vivo. nih.gov This requires radiolabeled probes (radiotracers) that bind to a specific target, such as a receptor or transporter in the brain. nih.gov For azetidine analogs that act as monoamine transporter ligands, radiosynthesis allows for their use in mapping the distribution and density of these transporters, which is invaluable for neuroscience research and drug development. nih.govnih.gov The most commonly used positron-emitting isotopes for this purpose are Carbon-11 (¹¹C, half-life ≈ 20.4 min) and Fluorine-18 (¹⁸F, half-life ≈ 109.8 min). researchgate.net

The synthesis of these radiotracers involves incorporating the radionuclide into the target molecule in the final steps of the synthesis due to the short half-lives of the isotopes. researchgate.net

Carbon-11 Labeling: A common method for ¹¹C-labeling is through N-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.net For an analog of this compound, this would involve synthesizing a des-methyl precursor where the azetidine nitrogen is unprotected (a secondary amine). This precursor is then reacted with the ¹¹C-methylating agent to produce the final radiotracer with a [¹¹C]methyl group on the azetidine nitrogen. This strategy has been successfully applied to various CNS ligands. nih.gov

Fluorine-18 Labeling: Fluorine-18 is often preferred for its longer half-life, which allows for more complex syntheses and longer imaging studies. mdpi.com The introduction of ¹⁸F is typically achieved via nucleophilic substitution, where a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or a nitro group) is reacted with [¹⁸F]fluoride. researchgate.net For an analog of this compound, several positions could be targeted for ¹⁸F-labeling. One strategy would be to replace one of the existing halogen atoms on the benzyl ring with ¹⁸F. For example, a precursor with a nitro or trimethylammonium group in place of the chloro or fluoro substituent could be used for an aromatic nucleophilic substitution reaction with [¹⁸F]F⁻. Another approach involves adding a fluoroalkyl group (e.g., a fluoroethyl group) to the azetidine nitrogen, which is a common strategy for introducing ¹⁸F into CNS ligands. nih.gov

The development of novel azetidine-based PET ligands is an active area of research. For example, ¹⁸F-labeled piperazinyl azetidine scaffolds have been developed as PET tracers for imaging monoacylglycerol lipase (B570770) (MAGL) in the brain. nih.gov These studies demonstrate the feasibility of radiolabeling azetidine-containing molecules to achieve good brain uptake and specific binding to their intended targets. nih.gov

The following table summarizes representative data for the radiosynthesis of CNS-targeted, azetidine-containing PET ligands.

| Radiotracer Example | Isotope | Labeling Precursor | Labeling Agent | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Aₘ) | Reference |

| [¹⁸F]MAGL-2102 | ¹⁸F | Boronic ester precursor | [¹⁸F]Et₄NF | 53% | 63 GBq/µmol | nih.gov |

| [¹¹C]SL25.1188 | ¹¹C | Des-methyl precursor | [¹¹C]CO₂ | Not specified | >37 GBq/µmol | nih.gov |

The successful radiosynthesis of these analogs enables detailed pharmacokinetic and target engagement studies, providing crucial information for the development of new therapeutics targeting the central nervous system. nih.govnih.gov

Exploration of Biological Activities and Molecular Interactions

Enzyme Inhibition Studies

The primary focus of research on 3-((2-Chloro-6-fluorobenzyl)oxy)azetidine has been its ability to inhibit specific enzymes. These studies are crucial for characterizing the compound's biological activity and understanding its potential effects on physiological processes regulated by these enzymes.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL can lead to elevated levels of 2-AG, which in turn modulates various physiological processes.

Currently, specific data on the half-maximal inhibitory concentration (IC50) of this compound against MAGL is not publicly available in the reviewed scientific literature. Consequently, a detailed potency and selectivity profile cannot be presented at this time. Further experimental studies are required to quantify its inhibitory strength and to assess its selectivity over other related enzymes, such as fatty acid amide hydrolase (FAAH).

Interactive Data Table: MAGL Inhibition Data No data available at present.

The azetidine-benzyl-ether scaffold is a structural motif found in a number of enzyme inhibitors. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, can serve as a rigid core for orienting substituents into the active site of an enzyme. The benzyl-ether linkage provides a degree of conformational flexibility, allowing the aromatic ring to adopt an optimal position for binding. In the context of MAGL inhibition, it is hypothesized that the substituted benzyl (B1604629) group of this compound interacts with hydrophobic pockets within the enzyme's active site. The specific roles of the 2-chloro and 6-fluoro substituents on the benzyl ring in enhancing binding affinity and selectivity for MAGL remain an area for further investigation through structure-activity relationship (SAR) studies and computational modeling.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is a crucial enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of several key neurotransmitters, including dopamine. As such, inhibitors of MAO-B have been investigated for their potential in managing neurodegenerative conditions.

Detailed quantitative data regarding the inhibitory activity (IC50 value) of this compound against MAO-B is not currently found in the accessible scientific literature. Therefore, its potency and selectivity for MAO-B over the MAO-A isoform cannot be definitively stated. The determination of these parameters is essential for a comprehensive understanding of the compound's biological effects.

Interactive Data Table: MAO-B Inhibition Data No data available at present.

While direct mechanistic studies on this compound are lacking, insights can be drawn from broader research on azetidine-containing compounds as MAO-B inhibitors. The selectivity of inhibitors for MAO-B over MAO-A is often attributed to differences in the size and shape of the active site cavities of the two isoforms. The active site of MAO-B is characterized by a more hydrophobic and larger substrate-binding pocket compared to MAO-A. It is plausible that the azetidine ring in conjunction with the substituted benzyl group of analogs contributes to a molecular conformation that fits preferentially into the active site of MAO-B. Computational docking studies with related azetidine derivatives could provide valuable predictions about the binding mode and the key interactions, such as hydrophobic interactions and potential hydrogen bonding, that govern the selectivity for MAO-B. However, without experimental validation for this compound, these remain theoretical considerations.

O6-Alkylguanine-DNA Alkyltransferase (AGAT) Inhibition (from related benzyloxy compounds)

O6-Alkylguanine-DNA alkyltransferase (AGAT), also known as MGMT, is a crucial DNA repair protein that plays a significant role in protecting cells from the mutagenic effects of certain alkylating agents. nih.govresearchgate.net This enzyme repairs DNA by stoichiometrically transferring alkyl groups from the O-6 position of guanine (B1146940) to one of its own cysteine residues. nih.gov This action restores the integrity of DNA but also leads to the irreversible inactivation of the AGAT protein itself. nih.gov

The expression of AGAT in tumor cells is a primary mechanism of resistance to major anticancer agents that function by alkylating the O-6 position of guanine, such as nitrosoureas and temozolomide. nih.govstemcell.com Consequently, the inhibition of AGAT activity in tumors is a key therapeutic strategy to increase the efficacy of these chemotherapeutic drugs. nih.gov

Compounds featuring a benzyloxy moiety have been identified as potent inhibitors of AGAT. The benchmark inhibitor, O6-benzylguanine, effectively and irreversibly inactivates AGAT, thereby sensitizing tumor cells to alkylating agents. nih.govstemcell.com The benzyloxy group of these inhibitors mimics the alkylated guanine substrate, allowing them to fit into the enzyme's active site and facilitate the irreversible transfer reaction. While direct experimental data on this compound is not available, its core structure contains a substituted benzyloxy group, a key pharmacophore for AGAT inhibition. The specific substitutions on the benzyl ring (2-chloro and 6-fluoro) would likely modulate the binding affinity and inhibitory potency compared to unsubstituted O6-benzylguanine.

Receptor Ligand Binding and Modulation

The structural components of this compound, particularly the azetidine ring linked to an aryloxy group, are found in ligands for several important receptor systems.

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Properties

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are widely expressed in the central nervous system. nih.govnih.gov These receptors, which are assembled from various α and β subunits, play critical roles in cognitive processes like learning and memory. nih.govnih.gov Dysfunction of the nAChR system has been implicated in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.govnih.gov

Binding Affinity and Subtype Selectivity (e.g., α4β2 vs. α7 nAChRs)

The α4β2 subtype is the most abundant nAChR in the brain and a key target for therapeutic development. nih.gov Compounds containing a 3-(azetidinylmethoxy)pyridine moiety have shown high affinity and selectivity for the α4β2 nAChR. A prime example is the compound A-85380 and its fluorinated analogs, which are potent α4β2 nAChR agonists. nih.govnih.gov These ligands exhibit significantly higher affinity for the α4β2 subtype compared to other subtypes like α7 or the muscle-type α1β1δγ receptor. nih.gov For instance, A-85380 has a Ki value of 0.05 nM for human α4β2 receptors, while its affinity for α7 receptors is much lower at 148 nM. nih.gov This selectivity is a critical attribute for developing targeted therapeutics with fewer off-target effects.

The table below summarizes the binding affinities of A-85380 and a related fluorinated analog for various nAChR subtypes.

| Compound | Receptor Subtype | Ki (nM) |

| A-85380 | human α4β2 | 0.05 ± 0.01 |

| human α7 | 148 ± 13 | |

| muscle α1β1δγ | 314 ± 12 | |

| 6-Fluoro-A-85380 | rat α4β2 | 0.026 ± 0.004 |

| rat α3β4 | 14 ± 2 | |

| rat α7 | 170 ± 10 | |

| muscle α1β1δγ | 460 ± 50 | |

| Data sourced from Sullivan et al. and Gundisch et al. as reported in the NCBI Bookshelf. nih.gov |

Functional Characterization in vitro (e.g., Cation Flux Assays)

The activation of nAChRs by an agonist leads to the opening of the ion channel, causing a rapid influx of cations, primarily Na+ and Ca2+. nih.govnih.govnih.gov This cation flux is the basis of the receptor's function in neuronal signaling. The functional properties of nAChR ligands, such as their efficacy as agonists or antagonists, are often characterized using in vitro assays that measure this ion movement.

Cation flux assays, commonly using radioactive ions like 86Rb+ or fluorescent calcium indicators, provide a direct measure of receptor activation. For example, studies on novel nAChR agonists have utilized synaptosomal 86Rb+ efflux assays to determine their potency and efficacy. frontiersin.org In these experiments, the ability of a compound to stimulate the release of 86Rb+ from synaptosomes expressing the target nAChR subtype is quantified. Compounds like sazetidine-A, which is structurally related to the azetidine class of compounds, have been shown to potently and selectively desensitize α4β2 nAChRs in such functional assays. nih.gov

Cannabinoid Receptor 2 (CB2) Modulation

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system. nih.govnih.gov While the CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, the CB2 receptor is found primarily in the immune system. nih.govnih.gov This differential expression makes the CB2 receptor an attractive therapeutic target for treating inflammatory and neuropathic pain without the central nervous system side effects associated with CB1 activation. nih.govnih.gov

CB2 Agonism and Selectivity over CB1 Receptor Activity

The development of selective CB2 agonists is a major goal in medicinal chemistry. Research has shown that various chemical scaffolds can confer potent and selective CB2 agonism. Notably, some compounds containing a benzyloxy moiety have been explored for their CB2 receptor activity. In one study, a series of 5-(benzyloxy)benzylidene-thiazolidine-2,4-diones were synthesized and evaluated. nih.gov Within this series, a compound featuring a 2-fluorobenzyl group (structurally similar to the 2-chloro-6-fluorobenzyl group) demonstrated notable CB2 agonistic activity. nih.gov

This compound, 5-(2-((2-fluorobenzyl)oxy)benzylidene)-3-isopropylthiazolidine-2,4-dione (compound 6 in the study), exhibited an EC50 value of 0.37 µM for the CB2 receptor. nih.gov Importantly, many CB2-selective ligands show little to no binding affinity for the CB1 receptor, with Ki values often greater than 10,000 nM, indicating high selectivity. nih.gov This selectivity is crucial for therapeutic applications, ensuring that the desired immunomodulatory effects are achieved without engaging the psychoactive pathways mediated by CB1 receptors. nih.gov

The table below shows the functional activity of a related benzyloxy-containing compound at the CB2 receptor.

| Compound | Target | EC50 (µM) |

| 5-(2-((2-Fluorobenzyl)oxy)benzylidene)-3-isopropylthiazolidine-2,4-dione | Cannabinoid Receptor 2 (CB2) | 0.37 ± 0.26 |

| Data sourced from a study on potent and selective CB2 agonists. nih.gov |

Estrogen Receptor Alpha (ERα) Antagonism and Selective Receptor Downregulation (SERD)

The Estrogen Receptor Alpha (ERα) is a critical target in the treatment of hormone-dependent breast cancers. mdpi.com Molecules that can antagonize this receptor or, more potently, induce its degradation—a mechanism known as Selective Estrogen Receptor Downregulation (SERD)—are of significant therapeutic interest. nih.gov While direct studies on this compound are not prominent in publicly available literature, the azetidine scaffold is a key component in novel, nonsteroidal SERDs.

Research has led to the development of a family of benzothiophene (B83047) SERDs that incorporate a 3-oxyazetidine side chain. nih.gov These compounds have demonstrated the ability to induce the proteasomal degradation of ERα, maintaining high binding affinity for the receptor. nih.gov In cellular models, including those resistant to standard endocrine therapies, these azetidine-containing SERDs show potency and efficacy comparable to the established SERD, fulvestrant. nih.gov

A patent from Sanofi has also disclosed substituted n-propyl-azetidine compounds as ERα antagonists and SERD inducers for cancer treatment. bioworld.com An exemplified compound from this series was shown to induce ERα degradation with a half-maximal inhibitory concentration (IC50) of 0.3 nM in MCF-7 breast cancer cells. bioworld.com This highlights the utility of the azetidine core in designing potent ERα degraders. The development of these "basic SERDs" aims to deliver maximal ERα degradation across multiple ERα-positive cell lines, a feature also possessed by fulvestrant. nih.govacs.org

| Compound Class | Assay | Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| Substituted n-propyl-azetidine | ERα Degradation (In-cell Western) | MCF-7 | 0.3 nM | bioworld.com |

Histamine (B1213489) H3 Receptor (H3R) Binding Affinity

The Histamine H3 Receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS). mdpi.com It acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. mdpi.com As such, H3R antagonists and inverse agonists are actively being investigated for the treatment of various neurological and psychiatric disorders.

While specific binding data for this compound at the H3R is not available, the broader class of azetidine derivatives has been explored for H3R activity. The general pharmacophore for H3R antagonists often includes a basic amine moiety, which can be housed within various cyclic structures, connected via an alkyl chain to a central scaffold and a lipophilic region. mdpi.com

Studies on diverse chemical series have demonstrated that high-affinity H3R ligands can be developed. For instance, a series of substituted purines showed potent H3R affinity, with Kᵢ values in the low nanomolar range. nih.govresearchgate.net Another study of novel antagonists reported pKᵢ values ranging from 7.56 to 8.68 in H3R binding assays using rat brain cortex membranes. nih.gov These findings underscore the chemical tractability of designing potent ligands for the H3R, a field where azetidine-containing structures could potentially be explored.

| Compound Series | Receptor | Affinity Measurement | Affinity Range (Kᵢ) | Source |

|---|---|---|---|---|

| Substituted Purines | Human H3R | Radioligand Binding Assay | 2.91 nM - 5.51 nM | nih.govresearchgate.net |

| Novel H3R Antagonists | Rat H3R | Radioligand Binding Assay | pKᵢ 7.56 - 8.68 | nih.gov |

Gamma-Aminobutyric Acid Receptor A (GABA A) Modulation

The Gamma-Aminobutyric Acid type A (GABA A) receptor is the principal mediator of fast synaptic inhibition in the brain. frontiersin.org It is a ligand-gated ion channel and a key target for a wide range of therapeutic agents, including benzodiazepines, anesthetics, and anticonvulsants. frontiersin.orgnih.gov

The azetidine scaffold has been investigated for its potential to modulate GABAergic neurotransmission. A study focused on azetidine derivatives as conformationally constrained analogs of GABA or β-alanine evaluated their potency as GABA uptake inhibitors. nih.gov GABA transporters (GATs) play a crucial role in regulating GABA levels in the synaptic cleft. The study found that certain azetidin-2-ylacetic acid derivatives exhibited the highest potency at the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov Specifically, derivatives with 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties had IC50 values of 2.83 µM and 2.01 µM, respectively. nih.gov Other derivatives showed moderate affinity for GAT-1 and GAT-3. nih.gov This demonstrates that the azetidine ring can serve as a scaffold for designing effective inhibitors of GABA uptake.

| Compound Type | Target | Activity (IC50) | Source |

|---|---|---|---|

| Azetidin-2-ylacetic acid derivative (diphenylbutenyl moiety) | GAT-1 | 2.83 µM | nih.gov |

| Azetidin-2-ylacetic acid derivative (bis(thienyl)butenyl moiety) | GAT-1 | 2.01 µM | nih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 µM | nih.gov |

Sphingosine-1-Phosphate Receptor 5 (S1P5) Modulation

Sphingosine-1-phosphate (S1P) receptors are a class of five G protein-coupled receptors (S1P1-5) that regulate a multitude of critical cellular processes. nih.gov The S1P5 receptor is primarily located in the central nervous system, skin, and spleen. nih.gov Its expression on oligodendrocytes and its role in maintaining the integrity of the blood-brain barrier make it an interesting target for neurodegenerative disorders. mdpi.commdpi.com

While direct modulation of S1P5 by this compound has not been documented, the azetidine carboxylate head-group has been a key feature in the development of S1P receptor modulators. For example, research by Amgen involved modifying an azetidine carboxylate head-group to develop novel S1P1 receptor agonists with high selectivity over S1P3. nih.gov

Furthermore, selective S1P5 agonists have been developed and shown to modulate lipid content in the brain. researchgate.net One such selective agonist, A-971432, demonstrated an EC50 of 10 nM on the human S1P5 receptor and was found to normalize age-related CNS sphingolipid imbalances in preclinical models. researchgate.net The development of dual S1P1/S1P5 modulators like Ozanimod for autoimmune diseases also highlights the therapeutic interest in targeting this receptor. nih.gov These examples show the utility of scaffolds, which can include azetidine-like structures, in the design of potent S1P receptor modulators.

Antimicrobial Activity Investigations

Broad-Spectrum Antimicrobial Potential of Azetidine Derivatives

The azetidine ring is a core component of β-lactam antibiotics, one of the most successful classes of antibacterial agents. medcraveonline.com Beyond this well-established role, novel azetidine derivatives continue to be synthesized and evaluated for a wide range of antimicrobial activities. nih.gov The structural diversity and synthetic accessibility of azetidines make them attractive scaffolds for developing new agents to combat the growing challenge of antimicrobial resistance. medcraveonline.com

Research has shown that various substituted azetidine derivatives possess promising antibacterial and antifungal properties. wisdomlib.org The antimicrobial efficacy of these compounds is often influenced by the nature and position of the substituents on the azetidine ring. wisdomlib.org For example, azetidinimines have been developed as a novel class of broad-spectrum, non-covalent inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. nih.gov These compounds have shown inhibitory activity against key carbapenemases like KPC-2, NDM-1, and OXA-48. nih.gov

Antibacterial Activity

Numerous studies have specifically investigated the antibacterial activity of novel azetidine-containing compounds against both Gram-positive and Gram-negative bacteria. pharmatutor.org The disc diffusion method is commonly used to evaluate the zone of inhibition produced by these compounds against various bacterial strains. researchgate.net

In one study, newly synthesized azetidine derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). wisdomlib.org The results indicated significant antibacterial activity, with some derivatives showing larger zones of inhibition compared to standard drugs. wisdomlib.org Another research effort identified a series of azetidine derivatives, termed BGAz, with potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.org These compounds were found to inhibit cell envelope biogenesis and showed promise with MIC99 values below 10 µM. acs.org

| Compound Class | Bacterial Target | Activity Noted | Source |

|---|---|---|---|

| Substituted Azetidines | S. aureus, B. subtilis, P. aeruginosa, E. coli | Significant zones of inhibition | wisdomlib.org |

| Azetidin-2-ones | E. coli | Moderate to significant activity | nih.gov |

| BGAz derivatives | Mycobacterium tuberculosis (MDR-TB) | Potent bactericidal activity (MIC99 <10 µM) | acs.org |

| Pyridine containing azetidin-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity against all tested strains | researchgate.net |

Antifungal Activity

There is currently no available scientific literature that has investigated or reported on the antifungal properties of this compound.

Antitubercular Activity

No studies have been published to date that evaluate the efficacy of this compound as an antitubercular agent.

Structure Activity Relationship Sar and Rational Compound Design for 3 2 Chloro 6 Fluorobenzyl Oxy Azetidine Analogs

Conformational Analysis of the Azetidine (B1206935) Ring System in Related Compounds

The azetidine ring, a four-membered saturated heterocycle, serves as a rigid and conformationally constrained scaffold. enamine.netrsc.org Unlike more flexible five- or six-membered rings, the azetidine ring has a limited number of accessible conformations, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. enamine.net The ring is not perfectly planar and exhibits a degree of "puckering." The conformational behavior of substituted azetidines can be significantly influenced by the nature and position of its substituents.

In 3-substituted azetidines, such as the title compound, the substituent at the C3 position can adopt either an axial or equatorial-like orientation relative to the ring pucker. Computational studies on related fluorinated azetidine derivatives have shown that the ring pucker can be influenced by intramolecular interactions, such as charge-dipole effects between a substituent and the ring nitrogen. researchgate.net For 3-((2-Chloro-6-fluorobenzyl)oxy)azetidine, the conformation will be determined by a balance of steric hindrance from the bulky benzyloxy group and electronic interactions. The defined spatial orientation of the substituent conferred by the rigid azetidine core is a key feature, presenting the benzyloxy moiety in a well-defined vector for interaction with a target protein. enamine.netnih.gov This conformational restriction is a critical aspect of its design, helping to pre-organize the molecule for optimal target engagement.

Impact of the 2-Chloro-6-fluorobenzyl Moiety on Biological Target Engagement

The 2-chloro-6-fluorobenzyl group is a critical pharmacophoric element, likely responsible for key binding interactions with a biological target. The specific substitution pattern on the aromatic ring is designed to modulate the electronic and steric properties of the molecule to enhance affinity and selectivity.

Electronic Effects : The presence of two electron-withdrawing halogens, chlorine and fluorine, at the ortho positions significantly influences the electronic character of the benzyl (B1604629) ring. This can affect interactions such as π-π stacking or cation-π interactions with aromatic residues in a protein binding pocket. The fluorine atom at the benzylic position may also decrease the electron density of the phenyl ring, potentially strengthening noncovalent interactions with target proteins. mdpi.com

Steric and Conformational Effects : The ortho-substituents force the benzyl group to adopt a specific rotational conformation (torsional angle) relative to the ether linker. This restricted rotation can be crucial for orienting the molecule correctly within a binding site. Studies on related compounds, such as 6-(2-chloro-6-fluorobenzyl)-pyrimidinones, which act as HIV-1 reverse transcriptase inhibitors, have demonstrated that this specific substitution pattern is highly effective for achieving potent biological activity, suggesting its importance in defining the binding mode. nih.gov

Hydrophobic and Halogen Bonding : The chlorinated and fluorinated phenyl ring provides a significant hydrophobic surface for van der Waals interactions. Furthermore, the chlorine atom, and to a lesser extent fluorine, can participate in halogen bonding—a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding site, which can contribute significantly to binding affinity.

Systematic Substituent Effects on the Benzyl Ring (e.g., Halogen Position and Nature)

The nature and position of substituents on the benzyl ring are pivotal for modulating the biological activity of the compound. Structure-activity relationship (SAR) studies on related scaffolds often reveal a strong dependence on the substitution pattern. nih.gov

Position of Halogens : Moving the halogens from the 2,6-(ortho, ortho) positions to other positions (e.g., meta or para) would drastically alter the molecule's three-dimensional shape and electronic distribution. The ortho-substitution pattern is often key for inducing a specific conformation, as noted above. nih.gov Any change in position would likely impact the optimal fit within a binding pocket.

Nature of Halogens : The choice of chlorine and fluorine is deliberate. Fluorine is the most electronegative element and is small, often used to block metabolic sites or modulate pKa without adding significant bulk. Chlorine is larger and more polarizable, making it a better halogen bond donor. Replacing chlorine with bromine or iodine would increase size and lipophilicity, which could enhance binding through increased hydrophobic interactions but might also negatively impact solubility or pharmacokinetic properties. Conversely, replacing the 2-chloro-6-fluoro pattern with a 2,6-dichloro or 2,6-difluoro substitution could fine-tune electronic properties and binding interactions. SAR studies on other bioactive molecules have shown that a 2,6-dichloro substitution can be optimal for potency and selectivity. mdpi.com

The following table illustrates hypothetical SAR trends based on common medicinal chemistry principles.

| R¹ (Position 2) | R² (Position 6) | Expected Impact on Activity | Rationale |

| Cl | F | (Reference Compound) | Balanced electronics, sterics, and potential for halogen bonding. |

| F | F | Potentially similar or slightly decreased | Reduced size and halogen bonding potential compared to chlorine. |

| Cl | Cl | Potentially increased potency | Enhanced halogen bonding and hydrophobic interactions. mdpi.com |

| H | F | Likely decreased potency | Loss of steric constraint and potential binding interactions from the chloro group. |

| Br | F | Potentially increased potency | Increased size and polarizability may enhance van der Waals or halogen bonding. |

| CH₃ | F | Likely decreased potency | Altered electronics (electron-donating vs. withdrawing) and steric profile. |

Elucidation of Optimal Linker Chemistry for Enhanced Biological Activity

The ether (-O-) linkage between the azetidine ring and the benzyl moiety is crucial for maintaining the correct distance and geometric orientation between these two key structural components. The choice of linker chemistry can profoundly affect a compound's biological activity, flexibility, and metabolic stability.

The ether linker in this compound has several key properties:

Flexibility : It provides a degree of rotational freedom, allowing the benzyl ring to adopt a favorable orientation for binding.

Hydrogen Bond Acceptor : The oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor residue in the target protein.

Chemical Stability : Ethers are generally stable under physiological conditions.

To optimize activity, other linkers could be explored. The choice of an alternative linker would depend on the specific requirements of the biological target.

| Linker Type | Example Structure Fragment | Key Properties & Potential Impact |

| Ether (current) | -O-CH₂-Ar | Flexible, H-bond acceptor. |

| Amine | -NH-CH₂-Ar | Introduces a basic center and H-bond donor capability. May alter pKa and solubility. |

| Amide | -C(O)NH-CH₂-Ar | More rigid, provides strong H-bond donor and acceptor groups. Can significantly change conformation. |

| Alkyl | -CH₂-CH₂-Ar | Increases flexibility and lipophilicity, removes H-bonding capability of the linker itself. |

| Sulfide/Sulfone | -S-CH₂-Ar / -SO₂-CH₂-Ar | Alters geometry and electronic properties. Sulfone is a strong H-bond acceptor. |

Bioisosteric Replacements of the Azetidine Core

Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar biological activity but may improve physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com The azetidine ring, as a small, polar, and rigid scaffold, has several potential bioisosteres. nih.govtcichemicals.com

The primary goals of replacing the azetidine core would be to:

Explore new chemical space and secure intellectual property.

Fine-tune the orientation of the side chain.

Modify physicochemical properties like solubility and pKa.

Improve metabolic stability.

Spirocyclic systems, in particular, have been identified as valuable bioisosteric replacements for common heterocycles as they can introduce greater three-dimensionality. tcichemicals.comcambridgemedchemconsulting.com

| Bioisosteric Core | Rationale for Replacement | Potential Advantages |

| Oxetane | A common azetidine bioisostere. tcichemicals.com | Removes the basic nitrogen, which can reduce off-target effects (e.g., hERG liability) and improve metabolic stability. Maintains a polar, rigid 4-membered ring. |

| Cyclobutane | Non-polar equivalent. | Increases lipophilicity and removes the basic nitrogen. Useful if the nitrogen interaction is not required for activity. |

| Pyrrolidine | 5-membered ring homolog. | Provides different bond angles and exit vectors for the side chain. May improve synthetic accessibility. |

| Azaspiro[3.3]heptane | Spirocyclic scaffold. cambridgemedchemconsulting.com | Introduces greater three-dimensionality and explores different vectors not accessible from a simple azetidine ring. cambridgemedchemconsulting.com |

Pharmacophore Modeling and Ligand Efficiency Considerations

A pharmacophore model for this class of compounds would likely consist of several key features derived from the structure of this compound:

Aromatic/Hydrophobic Group : The 2-chloro-6-fluorobenzyl ring.

Hydrogen Bond Acceptor : The ether oxygen atom.

Hydrogen Bond Acceptor/Positive Ionizable : The nitrogen atom of the azetidine ring (depending on its protonation state at physiological pH).

Defined Spatial Relationship : The rigid azetidine core and the linker serve to hold these features in a specific three-dimensional arrangement.

Ligand Efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size (typically measured by heavy atom count). It is calculated as: LE = - (ΔG / HAC), where ΔG is the free energy of binding and HAC is the heavy atom count.

The use of small, rigid scaffolds like azetidine is a well-established strategy for improving ligand efficiency. enamine.net By minimizing molecular size while retaining potent binding affinity, such compounds can serve as excellent starting points for lead optimization. The conformational rigidity of the azetidine ring reduces the entropic cost of binding, which can lead to higher affinity for a given molecular weight, thus resulting in a favorable ligand efficiency value. enamine.net The design of this compound, which combines a small heterocyclic core with a highly functionalized aromatic group, is consistent with the principles of designing molecules with high ligand efficiency.

Computational Chemistry and Molecular Modeling Applications for 3 2 Chloro 6 Fluorobenzyl Oxy Azetidine

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as 3-((2-Chloro-6-fluorobenzyl)oxy)azetidine, to the active site of a target protein.

While specific biological targets for this compound are not extensively documented in publicly available literature, docking simulations would be a primary step in screening for potential protein interactions. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses. These poses are then scored based on a scoring function that estimates the binding affinity. echemcom.com

For this compound, key interactions would be anticipated to involve the halogenated benzyl (B1604629) group and the azetidine (B1206935) ring. The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and selectivity. The ether oxygen and the azetidine nitrogen can act as hydrogen bond acceptors. Docking studies would aim to identify target proteins where these interactions are complementary to the active site residues.

A hypothetical molecular docking study could involve screening this compound against a panel of enzymes, such as kinases or proteases, or G-protein coupled receptors (GPCRs), where similar scaffolds have shown activity. The results would be presented in a table format, ranking the potential targets based on their predicted binding energies.

Interactive Data Table: Hypothetical Molecular Docking Scores

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| Kinase A | XXXX | -9.5 | Tyr123, Leu45 | Hydrogen Bond, Halogen Bond |

| Protease B | YYYY | -8.2 | Asp78, Gly90 | Hydrogen Bond, van der Waals |

| GPCR C | ZZZZ | -7.9 | Phe210, Ser150 | Pi-Pi Stacking, Hydrogen Bond |

Quantum Chemical Calculations of Electronic and Steric Parameters (e.g., AM1 calculations)

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. Semi-empirical methods like Austin Model 1 (AM1) are computationally efficient ways to calculate various electronic and steric parameters that are crucial for understanding a molecule's reactivity and interaction with biological targets.

For this compound, AM1 calculations can be used to determine:

Molecular Geometry: The most stable 3D conformation of the molecule.

Partial Atomic Charges: The distribution of electron density across the molecule, which is important for electrostatic interactions.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

These parameters are invaluable for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the physicochemical properties of a series of compounds with their biological activity.

Interactive Data Table: Calculated Physicochemical Properties (Hypothetical AM1 Results)

| Parameter | Value |

|---|---|

| Heat of Formation | -85.2 kcal/mol |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -9.8 eV |

| LUMO Energy | -0.5 eV |

| Surface Area | 250.6 Ų |

Fragment-Based and De Novo Design Strategies for Azetidine Scaffolds

Fragment-based drug design (FBDD) and de novo design are powerful strategies for discovering and developing new drugs. The azetidine scaffold, being a small, rigid ring system, is an excellent starting point for these approaches. enamine.net

In a fragment-based approach , small molecular fragments are screened for weak binding to a biological target. Once a hit is identified, it is grown or linked with other fragments to create a more potent lead compound. The this compound molecule can be deconstructed into key fragments: the azetidine ring, the benzyl ether linker, and the 2-chloro-6-fluorophenyl group. Each of these could be explored as starting points in an FBDD campaign. The conformational rigidity of the azetidine scaffold is advantageous in FBDD as it reduces the entropic penalty upon binding. enamine.net

De novo design , on the other hand, involves building a novel molecule from scratch within the constraints of a target's binding site. Algorithms can be used to place atoms or small fragments in the active site and connect them to form a coherent chemical structure. The azetidine ring could be used as a central scaffold in de novo design, with various substituents being computationally explored to optimize interactions with a target protein. acs.orgnih.gov The synthesis of diverse azetidine-based scaffolds is an active area of research to support such design strategies. nih.govbroadinstitute.orgresearchgate.net

Prediction of Binding Modes and Selectivity Determinants for Halogenated Benzyl-Ether Azetidines

The presence of halogen atoms on the benzyl ring of this compound plays a critical role in determining its binding mode and selectivity. Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site, are increasingly recognized for their importance in molecular recognition.

Computational methods can be used to predict how the specific substitution pattern of chlorine and fluorine influences binding. By comparing the docking poses and interaction energies of different halogenated analogs, it is possible to identify the key determinants of selectivity. For instance, the 2-chloro-6-fluoro substitution pattern creates a unique electrostatic potential surface that may favor binding to a specific target over others.

Molecular dynamics (MD) simulations can further refine the understanding of binding modes. nih.gov MD simulations provide a dynamic picture of the ligand-protein complex, allowing for the assessment of the stability of binding poses and the role of water molecules in the binding site. These simulations can reveal subtle conformational changes that are crucial for selectivity.

Interactive Data Table: Contribution of Halogen Substitution to Binding Affinity (Hypothetical)

| Analog | Substitution Pattern | Predicted Binding Affinity (ΔG, kcal/mol) | Key Halogen Interaction |

|---|---|---|---|

| 1 | 2-Chloro-6-fluoro | -9.5 | Halogen bond with backbone carbonyl of Tyr123 |

| 2 | 2,6-Dichloro | -9.1 | Halogen bond with backbone carbonyl of Tyr123 |

| 3 | 2,6-Difluoro | -8.8 | Weaker halogen bond with backbone carbonyl |

| 4 | Unsubstituted | -7.2 | No halogen bond |

Preclinical Research and in Vitro/in Vivo Pharmacological Assessment of 3 2 Chloro 6 Fluorobenzyl Oxy Azetidine and Analogs

In Vivo Efficacy and Mechanism of Action Studies in Animal Models

Detailed in vivo studies in animal models specifically investigating the efficacy and mechanism of action of 3-((2-chloro-6-fluorobenzyl)oxy)azetidine are not described in the publicly accessible scientific literature.

Central Nervous System Target Engagement (e.g., MAO-B inhibition in brain)

There is no available data from in vivo studies demonstrating central nervous system target engagement, such as the inhibition of monoamine oxidase B (MAO-B) in the brain, for this compound. Research on other, structurally different, MAO-B inhibitors has shown brain target engagement and potential neuroprotective effects in animal models of Parkinson's disease. nih.govmdpi.com For example, studies have shown that MAO-B inhibitors can restore levels of N-acetylaspartate (NAA), a marker of neuronal function, in patients with Parkinson's disease. mdpi.com However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Pharmacodynamic Endpoints in Relevant Animal Models

Comprehensive searches of publicly available scientific literature and patent databases did not yield specific studies detailing the pharmacodynamic endpoints of this compound or its direct analogs in relevant animal models. While research on other azetidine-containing compounds exists, the unique substitution pattern of a (2-chloro-6-fluorobenzyl)oxy group at the 3-position of the azetidine (B1206935) ring makes it difficult to extrapolate findings from structurally dissimilar molecules.

Information regarding the in vivo efficacy, target engagement, and dose-response relationships in animal models of specific diseases for this compound is not currently available in the public domain.

Blood-Brain Barrier Penetration Studies

There is no publicly available data from in vitro or in vivo studies to characterize the blood-brain barrier (BBB) penetration of this compound. Standard preclinical assessments of BBB permeability, such as in vitro permeability assays (e.g., PAMPA-BBB) or in vivo rodent studies measuring brain and plasma concentrations to determine a brain-to-plasma ratio (Kp or Kp,uu), have not been reported for this specific compound.

Metabolic Stability and Pharmacokinetic Profiling in Preclinical Species

Detailed information on the metabolic stability and pharmacokinetic profile of this compound in preclinical species is not available in the reviewed literature. Key pharmacokinetic parameters, including clearance (Cl), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F), have not been publicly disclosed.

Similarly, data from in vitro metabolic stability assays, such as incubations with liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog, monkey), are not available. These studies are crucial for predicting the in vivo metabolic fate of a compound and identifying potential metabolic liabilities, but no such reports were found for this compound.

Due to the absence of available data, a data table for this section cannot be generated.

Future Research Directions and Therapeutic Potential

Development of Next-Generation Azetidine-Based Agents with Enhanced Properties

The development of next-generation therapeutic agents based on the 3-((2-chloro-6-fluorobenzyl)oxy)azetidine scaffold will likely focus on optimizing its pharmacokinetic and pharmacodynamic profiles. The inherent properties of the azetidine (B1206935) ring, such as its ability to introduce three-dimensionality and improve metabolic stability, provide a strong foundation for analog development. researchgate.net

The concept of bioisosteric replacement is particularly relevant for this scaffold. acs.org The azetidine ring itself can be considered a bioisostere for other cyclic amines like piperidine (B6355638) or pyrrolidine, often conferring improved properties such as reduced lipophilicity and improved aqueous solubility. researchgate.net Future work could involve exploring other small, strained ring systems as bioisosteres for the azetidine core to fine-tune the molecule's properties.

A summary of potential modifications to the core scaffold is presented in Table 1.

Table 1: Potential Modifications for Next-Generation Agents

| Molecular Component | Potential Modifications | Desired Outcome |

|---|---|---|

| Azetidine Ring | Substitution at other positions (e.g., C2, N1), stereochemical variations | Improved target binding, altered physicochemical properties |

| Benzyl (B1604629) Moiety | Variation of halogen and other substituents (e.g., methoxy, trifluoromethyl) | Enhanced potency, selectivity, and metabolic stability |

Identification of Novel Therapeutic Applications Beyond Current Indications

Azetidine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, anticancer, and central nervous system (CNS) effects. researchgate.netresearchgate.net The structural features of this compound suggest several potential therapeutic applications that warrant further investigation.

The presence of the azetidine ring makes it a candidate for CNS-related disorders, as this moiety can improve blood-brain barrier penetration. uniba.itchemrxiv.org Research has shown that azetidine-based scaffolds can be optimized for CNS targets. chemrxiv.org Therefore, analogs of this compound could be explored for their potential in treating neurological conditions such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder. acs.org

Furthermore, azetidine derivatives have been investigated as inhibitors of various enzymes and receptors. For example, some have shown promise as STAT3 inhibitors for cancer therapy acs.orgproquest.com and as GABA uptake inhibitors. acs.org The specific substitution pattern of this compound could confer inhibitory activity against novel therapeutic targets. High-throughput screening of a library of analogs against a panel of biologically relevant targets could uncover new therapeutic opportunities.

Recent studies have also highlighted the potential of azetidine derivatives as antitumor agents and triple reuptake inhibitors. scribd.comdergipark.org.tr The exploration of these and other activities could lead to the identification of novel indications for this class of compounds.

Advancements in Synthetic Methodologies for Complex Azetidine Scaffolds

The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring. researchgate.net However, recent years have seen significant advancements in synthetic methodologies that could facilitate the preparation of complex azetidine scaffolds like this compound and its derivatives.

Modern synthetic techniques such as photocatalysis and flow chemistry are being increasingly applied to the synthesis of azetidines. acs.orgacs.orgunipd.it Photocatalytic methods, including dehydrogenative [2+2] cycloadditions and radical strain-release strategies, offer mild and efficient routes to functionalized azetidines. chemrxiv.orgchemrxiv.orgacs.org Flow chemistry provides a scalable and safe approach for handling reactive intermediates often involved in azetidine synthesis. uniba.itacs.orgnih.gov

The enantioselective synthesis of 3-substituted azetidines is crucial for understanding structure-activity relationships and for the development of chiral drugs. acs.org Recent advances in catalysis, including the use of chiral auxiliaries and metal catalysts, have enabled the stereocontrolled synthesis of various azetidine derivatives. acs.org These methods could be adapted for the asymmetric synthesis of this compound.

Moreover, late-stage functionalization techniques, such as C-H activation, could be employed to diversify the azetidine scaffold at a later stage of the synthesis, allowing for the rapid generation of a library of analogs for biological screening. rsc.org

Integration of Advanced Computational and Experimental Techniques for Compound Optimization

The integration of computational and experimental techniques is becoming indispensable in modern drug discovery. For a scaffold like this compound, computational modeling can play a crucial role in guiding the design and optimization of new analogs.

Molecular docking studies can be used to predict the binding modes of these compounds to various biological targets, helping to prioritize synthetic efforts. rjptonline.orgvistas.ac.inproquest.comrjptonline.org Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features that contribute to the biological activity of a series of analogs, enabling the design of more potent compounds. researchgate.netijrar.org

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are valuable tools for assessing the drug-like properties of virtual compounds before their synthesis. researchgate.netresearchgate.netscribd.comnih.gov This can help to identify potential liabilities early in the drug discovery process and guide the design of molecules with improved pharmacokinetic profiles.

Quantum chemical calculations can provide insights into the conformational preferences and electronic properties of the azetidine ring and its substituents, which can influence their biological activity. researchgate.netacs.orgresearchgate.net The combination of these computational approaches with experimental validation will be a powerful strategy for the efficient optimization of this compound-based compounds into viable drug candidates.

Table 2: Computational and Experimental Techniques for Compound Optimization

| Technique | Application |

|---|---|

| Molecular Docking | Prediction of binding modes and affinities to biological targets. proquest.comrjptonline.org |

| QSAR | Identification of key structural features for biological activity. researchgate.net |

| In Silico ADME | Prediction of pharmacokinetic properties and drug-likeness. researchgate.net |

| Quantum Chemical Calculations | Analysis of conformational preferences and electronic properties. acs.org |

| High-Throughput Screening | Experimental validation of biological activity against various targets. |

Q & A

What are the common synthetic routes for 3-((2-Chloro-6-fluorobenzyl)oxy)azetidine, and what intermediates are critical in its synthesis?

Basic

The synthesis typically involves multi-step reactions starting with imidazolidine-2,4-dione (1), which reacts with 2-chloro-6-fluorobenzyl chloride under basic conditions to form intermediates like 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione (2). Lawesson’s reagent is then used to introduce sulfur into the structure, forming thioimidazolidinone derivatives. Knoevenagel condensation and Michael-type addition are employed to finalize the compound. Key intermediates include 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one (3), verified via mass spectrometry (e.g., m/z shift from 243.035 to 259.013) .

How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced

Optimization involves adjusting solvent polarity (e.g., anhydrous dioxane for Lawesson’s reagent reactions), temperature control (reflux for 24 hours), and catalyst selection. Monitoring reaction progress via real-time mass spectrometry or TLC ensures intermediate stability. For example, reflux duration and inert atmospheres reduce side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity .

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) identifies functional groups and substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., m/z = 259.013 for sulfur-containing intermediates). High-performance liquid chromatography (HPLC) assesses purity (>97% threshold) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced

Contradictions may arise from impurities (e.g., unreacted intermediates) or assay variability. Validate purity via HPLC-MS and replicate assays under standardized conditions (e.g., pH, temperature). Compare results with structurally similar compounds (e.g., azetidine derivatives with modified benzyl groups) to isolate structure-activity relationships (SAR) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic

Enzyme inhibition assays (e.g., cyclooxygenase (COX) inhibition for anti-inflammatory potential) and receptor-binding studies (e.g., γ-aminobutyric acid (GABA) receptor modulation) are common. Use fluorogenic substrates or radioligand displacement to quantify activity .

How should in vivo studies be designed to evaluate pharmacokinetics and therapeutic efficacy?

Advanced

Employ rodent models to assess bioavailability, half-life, and tissue distribution. Administer the compound via intravenous/oral routes and collect plasma samples at timed intervals. Use LC-MS/MS for quantification. For efficacy, select disease models (e.g., inflammation or pain) and correlate plasma levels with biomarker modulation (e.g., prostaglandin E2 reduction) .

What strategies assess the compound’s stability under physiological conditions?

Basic

Conduct accelerated stability studies at varying pH (1–10) and temperatures (4–37°C). Monitor degradation via HPLC and identify byproducts using MS. Phosphate-buffered saline (PBS) at 37°C mimics physiological conditions .

How can computational modeling predict the compound’s mechanism of action?

Advanced

Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like COX-2 or GABA receptors. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Compare with crystallographic data (e.g., PDB entries) to validate binding poses .

Which substituents on the azetidine or benzyl moieties enhance biological activity?

Basic

Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring improve metabolic stability and target affinity. Hydroxyl or methyl groups on the azetidine ring modulate solubility and steric effects. SAR studies show 2,6-dihalo substitution patterns enhance COX-2 inhibition .

What methods enable enantioselective synthesis of chiral azetidine derivatives?

Advanced

Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation or alkylation. Kinetic resolution via lipase-catalyzed ester hydrolysis separates enantiomers. Characterize enantiopurity using chiral HPLC (e.g., Chiralpak columns) or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.